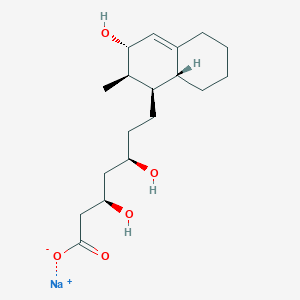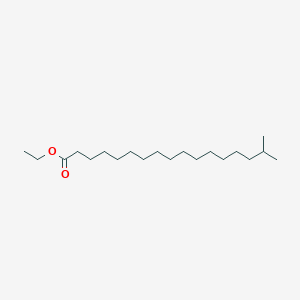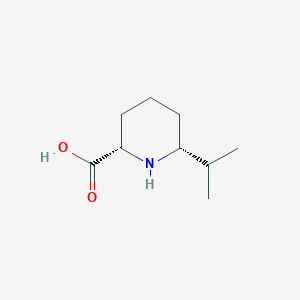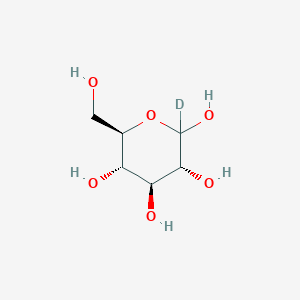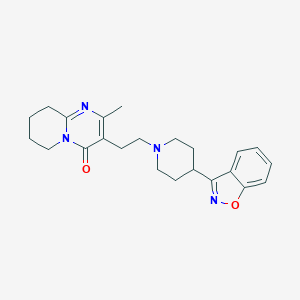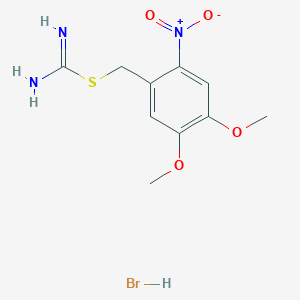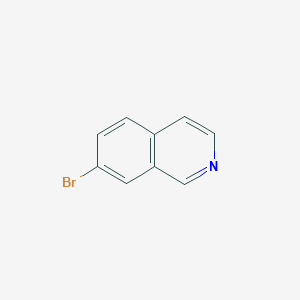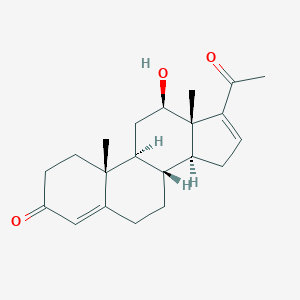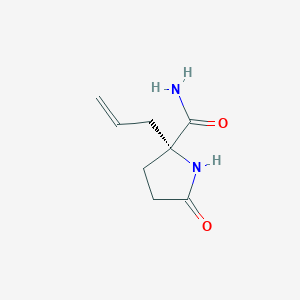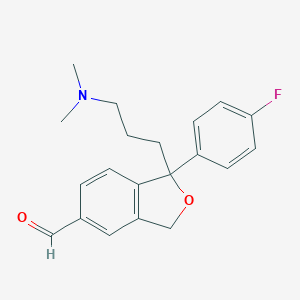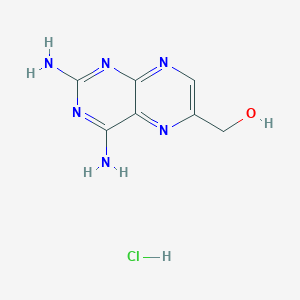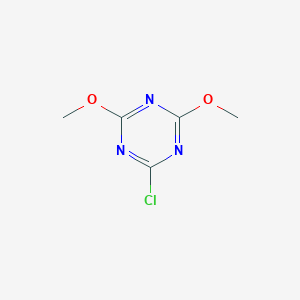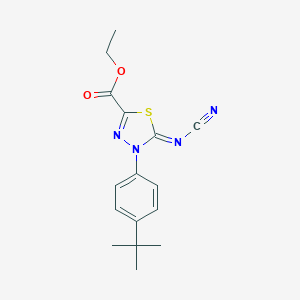
Ethyl 4-(4-tert-butylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(4-tert-butylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate, also known as ETC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ETC is a thiadiazole derivative, which is a class of compounds that has been extensively studied for their biological and pharmacological properties. In
Wirkmechanismus
The mechanism of action of Ethyl 4-(4-tert-butylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. Ethyl 4-(4-tert-butylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Ethyl 4-(4-tert-butylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in various signaling pathways in cells.
Biochemische Und Physiologische Effekte
Ethyl 4-(4-tert-butylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate has been shown to have various biochemical and physiological effects on cells and organisms. In vitro studies have shown that Ethyl 4-(4-tert-butylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. In vivo studies have shown that Ethyl 4-(4-tert-butylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate can reduce tumor growth in mice and increase the survival rate of mice with cancer. Ethyl 4-(4-tert-butylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate has also been shown to have antimicrobial activity against various bacterial and fungal species.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl 4-(4-tert-butylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its relatively low cost compared to other compounds with similar properties. However, one limitation of using Ethyl 4-(4-tert-butylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate is its low solubility in water, which can make it difficult to work with in aqueous solutions. Another limitation is its potential toxicity, which requires proper handling and disposal procedures.
Zukünftige Richtungen
There are several future directions for research on Ethyl 4-(4-tert-butylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate. One direction is to further explore its potential applications in agriculture, medicine, and materials science. Another direction is to investigate its mechanism of action in more detail, particularly its interactions with specific enzymes and signaling pathways. Additionally, future research could focus on developing new analogs of Ethyl 4-(4-tert-butylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate with improved properties such as solubility, bioavailability, and selectivity.
Synthesemethoden
The synthesis of Ethyl 4-(4-tert-butylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate involves the reaction of 2-amino-4-tert-butylphenol with ethyl cyanoacetate and thiosemicarbazide in the presence of acetic acid and glacial acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified through recrystallization. The yield of Ethyl 4-(4-tert-butylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate is around 70%, and the purity can be confirmed through various analytical techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(4-tert-butylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate has been studied extensively for its potential applications in various fields such as agriculture, medicine, and materials science. In agriculture, Ethyl 4-(4-tert-butylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate has been shown to have herbicidal activity against various weed species. In medicine, Ethyl 4-(4-tert-butylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate has been studied for its anticancer, antitumor, and antimicrobial properties. In materials science, Ethyl 4-(4-tert-butylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate has been used as a precursor for the synthesis of various functional materials such as metal complexes and polymers.
Eigenschaften
CAS-Nummer |
148367-92-4 |
|---|---|
Produktname |
Ethyl 4-(4-tert-butylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate |
Molekularformel |
C16H18N4O2S |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
ethyl 4-(4-tert-butylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate |
InChI |
InChI=1S/C16H18N4O2S/c1-5-22-14(21)13-19-20(15(23-13)18-10-17)12-8-6-11(7-9-12)16(2,3)4/h6-9H,5H2,1-4H3 |
InChI-Schlüssel |
HREBJTOFMTZMEZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C(=NC#N)S1)C2=CC=C(C=C2)C(C)(C)C |
Kanonische SMILES |
CCOC(=O)C1=NN(C(=NC#N)S1)C2=CC=C(C=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine](/img/structure/B118846.png)
